molecular formula C15H20Cl2N2O3 B1245677 Raclopride C 11 CAS No. 97849-54-2

Raclopride C 11

Cat. No.: B1245677
CAS No.: 97849-54-2
M. Wt: 346.2 g/mol
InChI Key: WAOQONBSWFLFPE-TXWZUYSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raclopride C 11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective antagonist for dopamine D2 receptors and is often used to study the dopaminergic system in the brain. The compound is labeled with carbon-11, a radioactive isotope, which allows for the visualization of its distribution and binding in the brain using PET scans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raclopride C 11 typically involves the O-methylation of a desmethyl precursor with carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is carried out in a microreactor, which allows for efficient mixing and rapid reaction times. The reaction conditions include the use of dimethyl sulfoxide as a solvent and temperatures ranging from 25°C to 60°C .

Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules that can handle the short half-life of carbon-11 (approximately 20 minutes). These modules are designed to perform the radiolabeling, purification, and formulation of the compound in a rapid and efficient manner. The use of microreactor technology has been shown to improve the yield and efficiency of the production process .

Chemical Reactions Analysis

Raclopride C 11 primarily undergoes O-methylation reactions during its synthesis. The common reagents used in these reactions include carbon-11 labeled methyl iodide and dimethyl sulfoxide. The major product formed from these reactions is the radiolabeled this compound, which is then purified using high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Raclopride C 11 is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is in PET imaging to study the dopaminergic system in the brain. This includes research on Parkinson’s disease, Huntington’s disease, and various psychiatric disorders. The compound is also used to measure the binding potential of dopamine receptors and to assess the efficacy of dopaminergic drugs .

Mechanism of Action

Raclopride C 11 acts as a selective antagonist for dopamine D2 receptors. It binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions. The binding of this compound to dopamine D2 receptors can be visualized using PET imaging, allowing researchers to study the distribution and density of these receptors in the brain .

Comparison with Similar Compounds

Raclopride C 11 is similar to other radiolabeled dopamine receptor antagonists, such as [11C]SCH23390 and [11C]N-methylspiperone. this compound is unique in its selectivity for dopamine D2 receptors and its use in studying the dopaminergic system in the brain. Other similar compounds include [11C]FLB 457 and [11C]PHNO, which also target dopamine receptors but have different binding profiles and applications .

Properties

CAS No.

97849-54-2

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

346.2 g/mol

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-(111C)methoxybenzamide

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1/i2-1

InChI Key

WAOQONBSWFLFPE-TXWZUYSVSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O[11CH3])Cl)Cl)O

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Key on ui other cas no.

97849-54-2

Synonyms

C11, Raclopride
FLA 870
FLA-870
FLA870
FLB 472
FLB-472
FLB472
Raclopride
Raclopride C11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raclopride C 11
Reactant of Route 2
Reactant of Route 2
Raclopride C 11
Reactant of Route 3
Reactant of Route 3
Raclopride C 11
Reactant of Route 4
Raclopride C 11
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Raclopride C 11
Reactant of Route 6
Raclopride C 11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.